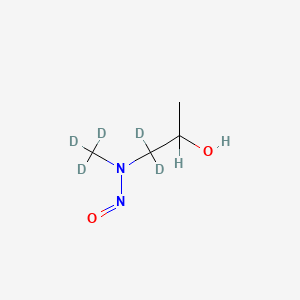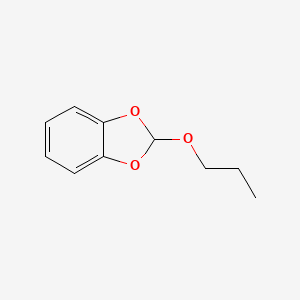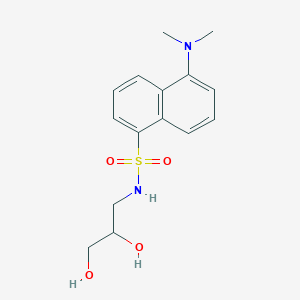![molecular formula C13H22O6 B14308118 Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate CAS No. 116242-14-9](/img/structure/B14308118.png)
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is an organic compound with the molecular formula C13H22O6 It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-[2-(ethenyloxy)ethoxy]ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-[2-(ethenyloxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}malonic acid, while reduction can produce diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanediol.
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in the design of targeted therapies and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacks the 2-[2-(ethenyloxy)ethoxy]ethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl {2-[2-(vinyloxy)ethoxy]ethyl}malonate: A closely related compound with a vinyl group instead of an ethenyloxy group.
Uniqueness
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is unique due to the presence of the 2-[2-(ethenyloxy)ethoxy]ethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
Eigenschaften
CAS-Nummer |
116242-14-9 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
diethyl 2-[2-(2-ethenoxyethoxy)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-9-10-17-8-7-11(12(14)18-5-2)13(15)19-6-3/h4,11H,1,5-10H2,2-3H3 |
InChI-Schlüssel |
AMVQCOULWFCZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCOCCOC=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


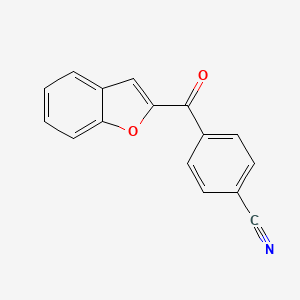
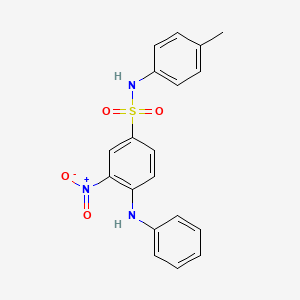
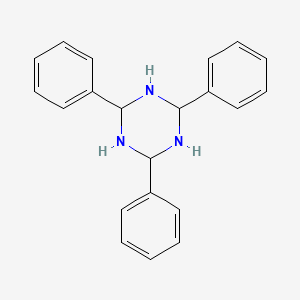
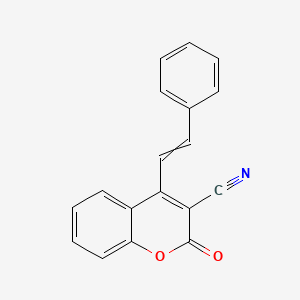
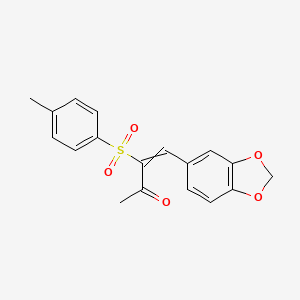
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
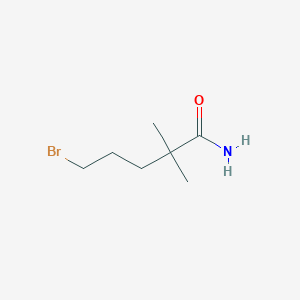

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
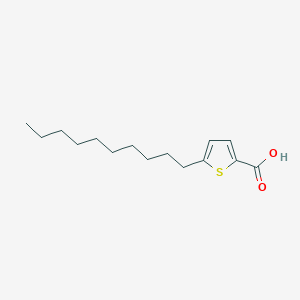
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
